molecular formula C11H16BrNO2S B4604320 1-(4-bromophenyl)-N-tert-butylmethanesulfonamide

1-(4-bromophenyl)-N-tert-butylmethanesulfonamide

Cat. No.: B4604320
M. Wt: 306.22 g/mol
InChI Key: HZFYRMFTFIXBNA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-tert-butylmethanesulfonamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a tert-butylmethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-N-tert-butylmethanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-N-tert-butylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-tert-butylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfonamide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways . Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-N-tert-butylmethanesulfonamide
  • 1-(4-Fluorophenyl)-N-tert-butylmethanesulfonamide
  • 1-(4-Methylphenyl)-N-tert-butylmethanesulfonamide

Comparison: 1-(4-Bromophenyl)-N-tert-butylmethanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

1-(4-bromophenyl)-N-tert-butylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-11(2,3)13-16(14,15)8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFYRMFTFIXBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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